molecular formula C26H32N2O5 B12205800 1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12205800
M. Wt: 452.5 g/mol
InChI Key: OUBCUHFBSLUPRG-ZNTNEXAZSA-N
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Description

1-[2-(Dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
  • 1-[2-(Dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[4-methoxy-2-methylbenzoyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

1-[2-(Dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O5/c1-6-32-21-10-8-7-9-20(21)23-22(25(30)26(31)28(23)16-15-27(4)5)24(29)18-11-13-19(14-12-18)33-17(2)3/h7-14,17,23,29H,6,15-16H2,1-5H3/b24-22+

InChI Key

OUBCUHFBSLUPRG-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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